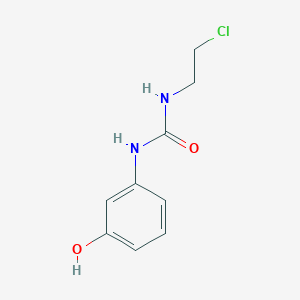

N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

803729-76-2 |

|---|---|

Molecular Formula |

C9H11ClN2O2 |

Molecular Weight |

214.65 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(3-hydroxyphenyl)urea |

InChI |

InChI=1S/C9H11ClN2O2/c10-4-5-11-9(14)12-7-2-1-3-8(13)6-7/h1-3,6,13H,4-5H2,(H2,11,12,14) |

InChI Key |

VLJOWIHXWVONPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)NCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 2 Chloroethyl N 3 Hydroxyphenyl Urea and Analogues

General Synthetic Strategies for Urea (B33335) Scaffold Construction

The formation of the urea backbone is a critical step, and several reliable methods are employed in chemical synthesis.

The reaction between an amine and an isocyanate is one of the most common and efficient methods for preparing substituted ureas. acs.org This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isocyanate group (-NCO). The process is typically fast, high-yielding, and can be performed under mild conditions. researchgate.net

The general mechanism involves the attack of the amine on the isocyanate, forming a zwitterionic intermediate which then undergoes a proton transfer to yield the final urea product. The reaction is often carried out in inert solvents like dichloromethane (B109758) or toluene. evitachem.comulaval.ca For the synthesis of N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea, this would involve the reaction of 3-aminophenol (B1664112) with 2-chloroethyl isocyanate. A key advantage of this method is its directness, as the desired functionalities can be incorporated into the amine and isocyanate precursors. asianpubs.org However, the utility of this method is dependent on the commercial availability and stability of the required isocyanate precursors. acs.org

| Reactant 1 | Reactant 2 | Product | General Conditions |

|---|---|---|---|

| Primary or Secondary Amine (R-NH₂) | Isocyanate (R'-NCO) | N,N'-disubstituted Urea (R-NH-CO-NH-R') | Inert solvent (e.g., DCM, Toluene), often at room temperature or slightly elevated temperatures. ulaval.ca |

Historically, phosgene (B1210022) (COCl₂) was a primary reagent for synthesizing ureas. It reacts with amines to form carbamoyl (B1232498) chlorides or isocyanates, which can then react with another amine to produce the urea. mdpi.com However, due to the extreme toxicity of phosgene gas, its use is highly restricted and undesirable in modern chemistry. researchgate.netrsc.org

This has led to the development of numerous "phosgene-alternative" reagents that are safer to handle and store. rsc.org These solid or liquid compounds serve as a source of the carbonyl group. A prominent example is triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid that acts as a source of phosgene in situ. mdpi.com Other alternatives include:

1,1'-Carbonyldiimidazole (CDI): Reacts with an amine to form an active carbamoyl-imidazole intermediate, which then reacts with a second amine. mdpi.comorganic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): Can be used for the synthesis of ureas from amines. researchgate.net

S,S-Dimethyldithiocarbonate: A phosgene substitute used for the carbonylation of aliphatic amines. organic-chemistry.org

Carbon Dioxide (CO₂): As an environmentally benign, abundant, and non-toxic carbonyl source, CO₂ is an attractive alternative, although it often requires catalysts and specific reaction conditions to overcome its low reactivity. beilstein-journals.orgionike.com

| Phosgene Alternative | Description | Key Features |

|---|---|---|

| Triphosgene | A crystalline solid that decomposes into phosgene in the presence of a catalyst like a tertiary amine. mdpi.com | Safer to handle and measure than gaseous phosgene. mdpi.com |

| 1,1'-Carbonyldiimidazole (CDI) | A solid reagent that activates amines to form intermediates for urea synthesis. mdpi.com | Mild reaction conditions; avoids toxic byproducts. organic-chemistry.org |

| Diphenyl Carbonate | An aryl carbonate used as a less reactive but safer alternative. researchgate.net | Often requires higher temperatures or catalysts. |

| Carbon Dioxide (CO₂) | A green and non-toxic C1 source. beilstein-journals.org | Requires dehydration agents or catalytic activation to drive the reaction. scholaris.ca |

The use of carbamates as stable, isolable intermediates provides another versatile route to unsymmetrical ureas. mdpi.comresearchgate.net In this approach, an amine is first converted into a carbamate (B1207046), typically by reacting it with a chloroformate or a dialkyl carbonate. mdpi.comacs.org These carbamate intermediates can be thought of as "activated" amines.

The resulting carbamate, often an O-aryl or O-alkyl carbamate, can then be reacted with a different amine to form the desired urea, with the loss of an alcohol or phenol. researchgate.netacs.org This method avoids the direct handling of highly reactive isocyanates and allows for a more controlled, stepwise synthesis, which is particularly useful for complex molecules. For example, unsymmetrical ureas can be synthesized via N-alkyl-O-phenyl carbamates, which are then converted by reaction with another amine. researchgate.net Zirconium(IV) catalysts have been shown to facilitate the exchange process from carbamates to ureas. acs.org

Specific Approaches for Incorporating the 2-Chloroethyl Moiety

The introduction of the 2-chloroethyl group is a defining feature of the target compound and its analogues. This moiety can be incorporated through several synthetic routes.

The most direct method for synthesizing this compound is the condensation reaction between 3-aminophenol and 2-chloroethyl isocyanate. ulaval.ca 2-Chloroethyl isocyanate is a commercially available reagent that readily reacts with the amino group of 3-aminophenol. sigmaaldrich.com

The reaction is typically carried out by adding the isocyanate dropwise to a solution of the amine in an inert solvent, such as methylene (B1212753) chloride, at a controlled temperature (often starting at 0°C and then stirring at room temperature). ulaval.cagoogle.com The reaction proceeds via nucleophilic attack of the amine on the isocyanate, directly forming the desired N-(2-chloroethyl)-N'-(aryl)urea structure. This method has been successfully used to synthesize a wide range of N-(2-chloroethyl)urea derivatives. google.comnih.gov

An alternative, though more challenging, approach is the direct alkylation of a pre-formed urea, such as N-(3-hydroxyphenyl)urea. This would involve reacting the urea with an alkylating agent like 2-chloroethyl chloride. However, the direct alkylation of ureas is complicated by the fact that alkylation can occur on either the nitrogen or the oxygen atoms. Historically, it was believed that ureas are exclusively alkylated on the oxygen atom to form isoureas, particularly with alkyl halides or sulfates. google.com

Achieving selective N-alkylation requires specific reaction conditions. The process can be successfully directed to the nitrogen atom by using a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com The strong base deprotonates the urea's nitrogen atom, increasing its nucleophilicity and favoring attack on the alkylating agent to form the N-alkylated product over the O-alkylated one. This method avoids the use of isocyanates but requires careful control of reaction conditions to ensure the desired regioselectivity. google.com

Introduction of the 3-Hydroxyphenyl and Related Aromatic Moieties

The incorporation of the 3-hydroxyphenyl group or similarly substituted aromatic rings is a fundamental step in the synthesis of this class of compounds. This is typically achieved through coupling reactions that form the core urea linkage.

Coupling with Hydroxyphenyl Anilines or Phenols

A primary and direct method for synthesizing this compound involves the reaction of 3-aminophenol with 2-chloroethyl isocyanate. This reaction, a nucleophilic addition, is characteristic of isocyanate chemistry where the amino group of the aniline (B41778) derivative attacks the electrophilic carbon of the isocyanate. The reaction is typically conducted in an anhydrous ether solvent at a controlled, low temperature to manage the exothermic nature of the reaction and minimize side products. prepchem.com The resulting urea precipitates from the reaction mixture and can be purified by filtration and washing. prepchem.com

An alternative, though less direct, approach involves the reaction of a phenyl isocyanate with an appropriate amine. For instance, N-phenyl-N'-bis(2-chloroethyl)urea can be synthesized by reacting phenyl isocyanate with N,N-bis(2-chloroethyl)amine in a cold diethyl ether solution. cdnsciencepub.com This highlights a versatile synthetic platform where various substituted phenyl isocyanates or amines can be employed to generate a library of analogues.

The general synthesis for related phenylureas can also be achieved by reacting urea with anilines under specific conditions. For example, diphenyl urea can be synthesized from urea and aniline at elevated temperatures under a vacuum to remove the ammonia (B1221849) byproduct. google.com While not directly producing the target molecule, this method demonstrates the fundamental reactivity of urea as a building block for phenylureas.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Aminophenol | 2-Chloroethyl isocyanate | This compound | Nucleophilic Addition |

| Phenyl isocyanate | N,N-Bis(2-chloroethyl)amine | N-Phenyl-N'-bis(2-chloroethyl)urea | Nucleophilic Addition |

| Urea | Aniline | Diphenyl urea | Condensation |

Strategies for Substituent Control on the Phenyl Ring

Controlling the type and position of substituents on the phenyl ring is crucial for fine-tuning the properties of the final compound. This is primarily achieved by starting with appropriately substituted anilines or phenols. The electronic nature of these substituents can significantly influence the reactivity of the starting material and the properties of the resulting urea.

For instance, the presence of electron-donating groups (EDGs) on the phenyl ring can enhance the nucleophilicity of the aniline, potentially accelerating the coupling reaction. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity. acs.org In studies of related phenylurea derivatives, it has been shown that substitution with electron-withdrawing groups at the para-position can be beneficial for certain biological activities. nih.gov Research on other phenylurea systems has demonstrated a strong preference for para-substitution, with ortho- and meta-substituted analogues showing reduced or no activity. nih.gov

The steric bulk of substituents also plays a critical role. Introducing bulky groups, particularly at the ortho position of the N-aryl group, can disrupt the planarity of the urea derivative. nih.gov This can influence intermolecular and intramolecular hydrogen bonding patterns, which in turn can affect solubility and biological interactions. nih.gov For example, N,N'-di(2,6-diisopropylphenyl)urea is noted for its solubility in nonpolar solvents due to the steric hindrance preventing the formation of typical supramolecular polymers. nih.gov

Systematic studies on N-aryl-N'-alkyl ureas have shown that the substitution pattern, such as N-methylation, significantly impacts the conformational preferences of the molecule. researchgate.net These conformational changes can be critical for the rational design of bioactive compounds. researchgate.net

Chemical Modifications and Derivatization Strategies for Research Purposes

Once the core this compound scaffold is synthesized, it can be subjected to a variety of chemical modifications. These derivatization strategies are employed to create diverse chemical libraries for research, enabling the exploration of structure-activity relationships (SAR). nih.gov Derivatization is a process of chemically modifying a compound to produce a new one with properties suitable for a specific application or analysis. journalajacr.comresearchgate.net

Structural Diversification of the Urea Backbone

The urea backbone itself is a key site for structural modification. The hydrogen bonding capabilities of the urea moiety are central to its role in many biological interactions, and modulating these properties is a common strategy. nih.gov This can be achieved by introducing substituents on the urea nitrogens.

Alkylation or arylation of the urea nitrogens can disrupt the planarity and hydrogen bonding patterns. nih.gov For example, N-methylation can significantly affect the conformational preference of N-alkyl-N'-aryl ureas. researchgate.net The synthesis of trisubstituted ureas has been facilitated by solid-phase methods, allowing for the rapid generation of large libraries of compounds for screening purposes. nih.gov

Another approach to diversifying the urea backbone is through the introduction of different alkyl or aryl groups. For example, replacing the 2-chloroethyl group with other functionalities or altering the substitution on the phenyl ring can lead to a wide range of analogues. Studies on N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have explored the impact of various alkyl and alkoxy groups on the phenyl ring, demonstrating that the chain length of these substituents is an important variable for biological activity. ulaval.ca

Functional Group Interconversions on the Aromatic Ring

Functional group interconversion (FGI) on the 3-hydroxyphenyl ring offers another avenue for creating analogues. ub.edusolubilityofthings.com The hydroxyl group is a versatile handle for further chemical modification.

Common transformations include:

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles. This modification can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For example, replacing a hydroxyl group with a methoxy (B1213986) group has been shown to influence the biological activity of CEU derivatives. ulaval.ca

Esterification: Reaction with acyl chlorides or carboxylic acids can convert the hydroxyl group to an ester. This can serve as a prodrug strategy or simply to modify the physicochemical properties of the molecule.

Oxidation and Reduction: While the aromatic hydroxyl group itself is not easily oxidized or reduced, other functional groups that might be present on the ring can be interconverted. fiveable.me For instance, a nitro group can be reduced to an amine, which can then be further functionalized. fiveable.me

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Hydroxyl (-OH) | Alkyl halide, Base | Ether (-OR) |

| Hydroxyl (-OH) | Acyl chloride, Base | Ester (-OCOR) |

| Nitro (-NO2) | H2, Pd/C | Amine (-NH2) |

| Aldehyde (-CHO) | NaBH4 | Primary Alcohol (-CH2OH) |

| Carboxylic Acid (-COOH) | SOCl2, then R'OH | Ester (-COOR') |

Cyclization and Bioisosteric Replacements

The presence of the reactive 2-chloroethyl group allows for intramolecular cyclization reactions. Under certain conditions, such as heating or in the presence of a base, the nitrogen of the urea can displace the chloride to form a cyclic structure, such as an imidazolidinone. cdnsciencepub.com This transformation significantly alters the shape and rigidity of the molecule. The cyclization of N-(2-hydroxyethyl)-N'-substituted ureas to form 2-imidazolidinones has also been reported, often utilizing reagents like those in the Mitsunobu reaction.

Bioisosteric replacement is another key strategy in medicinal chemistry to modulate molecular properties while retaining or improving biological activity. nih.gov The phenyl ring, in particular, is a common target for bioisosteric replacement to improve metabolic stability or other ADME (absorption, distribution, metabolism, and excretion) properties. hyphadiscovery.com

Common bioisosteres for a phenyl ring include:

Heteroaromatic rings: Pyridine, pyrimidine, or other nitrogen-containing rings can be used to replace the phenyl group. These changes can introduce new hydrogen bonding sites and alter the electronic distribution.

Saturated and partially saturated rings: Non-aromatic rings like bicyclo[1.1.1]pentane (BCP) and bridged piperidines have been successfully used as phenyl mimics. nih.govnih.gov These sp³-rich motifs can improve solubility and reduce lipophilicity. nih.gov

Other aromatic systems: Replacing the phenyl ring with a different aromatic system, such as a naphthalene, can explore different binding interactions. nih.gov

The urea moiety itself can also be replaced with a bioisostere, although this is less common. For instance, thioureas can be synthesized, which have different hydrogen bonding and electronic properties compared to ureas. cdnsciencepub.com The replacement of a urea NH group with a methylene (CH₂) has been shown to be detrimental to the activity in some systems, highlighting the importance of the urea functionality. nih.gov

Mechanistic Studies at the Molecular and Cellular Level

Molecular Target Identification and Interaction Profiling

Research into the mechanism of action for CEUs has identified a distinct preference for protein targets over nucleic acids, a key feature that distinguishes them from other alkylating agents.

A pivotal finding in the study of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) is that their primary cytotoxic mechanism does not involve direct reactivity with DNA. ulaval.ca This is in stark contrast to the structurally related chloroethylnitrosoureas (CENUs), which are well-established DNA alkylating agents. The cytotoxic effects of CENUs are largely attributed to their ability to form interstrand DNA crosslinks, a process initiated by the alkylation of guanine (B1146940) at the O⁶-position.

While CEUs like N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea possess a reactive 2-chloroethyl group, their mode of action is directed towards proteins. Studies have consistently shown that the anticancer activity of CEUs is linked to protein alkylation rather than the formation of DNA adducts or crosslinks. ulaval.ca The absence of the nitroso group, which is characteristic of CENUs, fundamentally alters the compound's reactivity profile, steering it away from DNA and towards specific protein targets.

The primary mechanism of action for many CEUs involves the covalent modification of specific cellular proteins, leading to the disruption of their functions.

Tubulin: Tubulin is a major and well-documented target for CEUs. ulaval.ca These compounds act as monoalkylating agents, covalently binding to β-tubulin in a region near the colchicine-binding site. ulaval.canih.govnih.gov Computational and biochemical studies have identified the specific site of alkylation as the glutamic acid residue at position 198 (Glu198). ulaval.caresearchgate.net This covalent modification by the N'-(2-chloroethyl)urea moiety disrupts the normal dynamics of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. ulaval.cayoutube.com

Thioredoxin-1 (Trx-1): A subset of CEUs has been found to interact with the Thioredoxin-1 system. Trx-1 is a key antioxidant protein involved in cellular redox signaling. cellsignal.com Research indicates that certain CEUs can abrogate the nuclear translocation of Trx-1, interfering with its function in controlling the cellular redox state and cell cycle progression. nih.gov This interaction is associated with cell cycle arrest at the G₀/G₁ phase. nih.gov

Prohibitin (PHB): Prohibitin has been identified as another direct protein target of CEUs. ulaval.ca Prohibitins are highly conserved proteins that form a complex in the inner mitochondrial membrane, where they act as scaffolds and are involved in mitochondrial integrity, cell cycle progression, and apoptosis. nih.govbiorxiv.orgbiorxiv.org Studies have shown that certain CEU derivatives alkylate prohibitin on an aspartyl residue (Asp40), leading to an arrest in the G₁/S phase of the cell cycle. ulaval.canih.gov

The interaction of urea-based compounds with various enzyme systems has been an area of active investigation.

Dihydroorotate Dehydrogenase (DHODH): While this compound itself has not been extensively documented as a direct inhibitor of DHODH, other classes of urea-containing compounds have been developed as potent inhibitors of this enzyme. nih.gov DHODH is a mitochondrial enzyme essential for the de novo synthesis of pyrimidines, which are required for DNA and RNA production. nih.gov A novel class of compounds known as N-phenyl ureidobenzenesulfonates (PUB-SOs) have been identified as potent human DHODH inhibitors that trigger S-phase arrest. ulaval.canih.gov

Cyclooxygenase-2 (COX-2): There is currently no direct evidence from the reviewed literature to suggest that this compound is an inhibitor of the COX-2 enzyme. COX-2 is an inducible enzyme responsible for producing inflammatory prostaglandins, and its inhibition is the primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Cellular Pathway Perturbations (in vitro models)

The molecular interactions of this compound culminate in significant disruptions to critical cellular pathways, most notably cell cycle progression and the induction of programmed cell death.

A hallmark of CEU activity in cultured cancer cell lines is the induction of cell cycle arrest. The specific phase of arrest is directly correlated with the molecular target being modulated.

G2/M Phase Arrest: The most commonly reported effect for tubulin-targeting CEUs is a robust arrest at the G2/M checkpoint. ulaval.canih.govnih.gov By alkylating β-tubulin and disrupting microtubule polymerization, these compounds prevent the formation of a functional mitotic spindle, thereby blocking cells from proceeding through mitosis. nih.govnih.govmdpi.com This effect is readily quantifiable using flow cytometry, which shows a significant accumulation of cells with a 4N DNA content. researchgate.net

G1/S Phase Arrest: In contrast, when CEUs target proteins like prohibitin or thioredoxin-1, the result is an arrest earlier in the cell cycle, at the G1 or G1/S transition phase. nih.govnih.govnih.gov Alkylation of prohibitin can disrupt the oncogenic Raf-MEK-ERK signaling pathway, which is required for cell cycle progression, leading to G1 arrest. nih.gov Similarly, interference with thioredoxin-1 function has been linked to arrest in G0/G1. nih.gov

| Molecular Target | Site of Interaction/Mechanism | Resulting Cell Cycle Arrest | Reference |

|---|---|---|---|

| β-Tubulin | Covalent alkylation of Glutamic Acid 198 (Glu198) near the colchicine-binding site. | G2/M Phase | ulaval.caulaval.canih.govresearchgate.net |

| Prohibitin (PHB) | Covalent alkylation of Aspartic Acid 40 (Asp40). | G1/S Phase | ulaval.canih.govnih.gov |

| Thioredoxin-1 (Trx-1) | Inhibition of nuclear translocation. | G0/G1 Phase | nih.gov |

Sustained cell cycle arrest induced by CEUs ultimately leads to the activation of programmed cell death, or apoptosis. The specific apoptotic pathways activated can depend on the initial trigger.

Apoptosis following G2/M Arrest: Prolonged arrest in mitosis due to microtubule disruption is a powerful trigger for the intrinsic apoptotic pathway. nih.gov This process is often mediated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which regulate mitochondrial membrane permeability. nih.gov The disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of cysteine-proteases known as caspases (e.g., caspase-9 and caspase-3), culminating in the systematic dismantling of the cell.

Apoptosis following G1/S Arrest: Cell cycle arrest at the G1/S checkpoint can also initiate apoptosis, often through pathways involving the tumor suppressor protein p53. Interaction with prohibitin has been shown to modulate p53 activity. nih.gov Furthermore, disruption of critical survival signals, such as the Raf-MEK-ERK pathway by prohibitin-targeting CEUs, can lower the threshold for apoptosis induction. nih.gov

| Protein Target | Type of Interaction | Key Research Finding | Reported Consequence |

|---|---|---|---|

| β-Tubulin | Covalent Alkylation | CEUs bind covalently to Glu198, disrupting microtubule dynamics. ulaval.caresearchgate.net | Inhibition of mitosis, G2/M cell cycle arrest. nih.govnih.gov |

| Prohibitin | Covalent Alkylation | CEUs alkylate an aspartyl residue (Asp40). ulaval.ca | Induction of G1/S phase arrest. nih.govnih.gov |

| Thioredoxin-1 | Functional Inhibition | CEUs abrogate the nuclear translocation of Trx-1. nih.gov | Induction of G0/G1 phase arrest. nih.gov |

Modulation of Intracellular Signaling Pathways and Protein Translocation

Research into the molecular mechanisms of N-(2-Chloroethyl)-N'-phenylurea (CEU) derivatives has revealed intriguing effects on intracellular signaling and protein trafficking, moving beyond their established role as microtubule-disrupting agents. While direct studies on this compound are limited, significant findings from closely related analogues, particularly those investigated for their impact on the thioredoxin system, offer valuable insights into the potential activities of this specific compound.

A pivotal area of investigation has been the ability of certain CEU derivatives to modulate the nuclear translocation of key cellular proteins. Notably, a subset of aromatic 2-chloroethyl ureas has been identified as inhibitors of the nuclear import of thioredoxin-1 (Trx-1). nih.gov Trx-1 is a critical oxidoreductase that, upon stimulation by various stresses, translocates to the nucleus to regulate the activity of transcription factors, thereby influencing cell proliferation and survival. The inhibition of this translocation represents a significant modulation of a vital cellular signaling axis.

Studies on a series of aromatic 2-chloroethyl ureas have demonstrated that specific structural features govern their ability to inhibit Trx-1 nuclear translocation. While the exact compound this compound was not explicitly detailed in the available primary literature, the structure-activity relationship (SAR) data from these studies allow for informed inferences. For instance, research on cycloalkyl-substituted aryl chloroethylureas has shown that substituents at the 3- and 4-positions of the phenyl ring are critical determinants of this activity. nih.gov

One comprehensive study by Fortin et al. (2008) screened a variety of N-phenyl-N'-(2-chloroethyl)urea derivatives for their effect on Trx-1 translocation. nih.gov This research identified several compounds that effectively abrogate the nuclear presence of Trx-1. The active compounds generally possess specific substitutions on the phenyl ring that appear to be crucial for this activity. The table below summarizes the findings for a selection of these compounds, highlighting the structural features that confer the ability to inhibit Trx-1 nuclear translocation.

Table 1: Effect of Selected N-phenyl-N'-(2-chloroethyl)urea Derivatives on Thioredoxin-1 (Trx-1) Nuclear Translocation

| Compound ID | Substitution on Phenyl Ring | Inhibition of Trx-1 Nuclear Translocation |

| 4 | 4-ethyl | Yes |

| 6 | 4-propyl | Yes |

| 8 | 4-butyl | Yes |

| 10 | 4-pentyl | Yes |

| 11 | 4-hexyl | Yes |

| 23 | 3-methoxy | Yes |

| 24 | 4-methoxy | Yes |

| 26 | 3,4-dimethoxy | Yes |

| 27 | 3,5-dimethoxy | Yes |

| 28 | 2,5-dimethoxy | Yes |

| 29 | 2,3-dimethoxy | Yes |

| 30 | 2,4-dimethoxy | Yes |

| 31 | 3,4,5-trimethoxy | Yes |

| 34 | 4-ethoxy | Yes |

| 37 | 4-isopropoxy | Yes |

| 41 | 4-fluoro | Yes |

| 44 | 4-chloro | Yes |

| 46 | 4-bromo | Yes |

| 47 | 4-iodo | Yes |

| 48 | 3-trifluoromethyl | Yes |

| 49 | 4-trifluoromethyl | Yes |

| 50 | 4-nitro | Yes |

| 51 | 4-cyano | Yes |

| 53 | 4-methylthio | Yes |

| 56 | 4-acetyl | Yes |

| 57 | 4-carbomethoxy | Yes |

| Data sourced from Fortin et al., Bioorg. Med. Chem. 2008, 16 (15), 7477-88. nih.gov |

The data indicate that a wide range of substituents at the 3- and 4-positions of the phenyl ring can result in the inhibition of Trx-1 nuclear translocation. The presence of a methoxy (B1213986) group at the 3-position (compound 23 ) is shown to be effective. This suggests that this compound, which possesses a hydroxyl group at the 3-position, a common bioisostere for a methoxy group, may also exhibit this inhibitory activity. However, without direct experimental evidence, this remains a scientifically grounded hypothesis.

The mechanism by which these CEU derivatives inhibit Trx-1 translocation is thought to involve the alkylation of proteins responsible for the nuclear import of Trx-1. researchgate.net This leads to a disruption of the signaling pathways that are dependent on nuclear Trx-1 activity. The consequence of this inhibition is often an arrest of the cell cycle in the G0/G1 phase, a distinct outcome from the G2/M arrest typically associated with the microtubule-disrupting effects of other CEUs. nih.gov

Further research has also suggested that the effects of certain CEUs are not limited to Trx-1. For instance, the prototypical CEU, cyclohexyl CEU (cHCEU), has been shown to alkylate prohibitin (Phb), another protein involved in cellular signaling and trafficking. researchgate.net This leads to the confinement of both Trx-1 and Phb in the cytoplasm, suggesting that CEUs might interfere with a common chaperone or transport mechanism.

Structure Activity Relationship Sar and Structural Optimization Research

Identification of Key Pharmacophoric Features for N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea Analogues

The biological activity of this compound and its analogues is intrinsically linked to a specific arrangement of chemical features, collectively known as the pharmacophore. Extensive research has identified several crucial elements that are consistently associated with the potent bioactivity of this class of compounds. researchgate.netulaval.ca

At its core, the N-phenyl-N'-(2-chloroethyl)urea (CEU) scaffold is fundamental. ulaval.ca This framework consists of a phenyl ring, a urea (B33335) moiety, and a 2-chloroethyl group, each playing a distinct and vital role in the molecule's interaction with its biological targets. researchgate.netulaval.ca The 2-chloroethyl group, in particular, is a critical electrophilic component, enabling the molecule to act as a monoalkylating agent. ulaval.canih.gov This allows for the formation of a covalent bond with nucleophilic residues on target proteins, a key mechanism for its biological effects. nih.gov

Systematic SAR studies have further illuminated the essential nature of these components. For instance, the exocyclic urea function and the N'-(2-chloroethyl) moiety are considered indispensable for significant cytotoxicity. researchgate.net The phenyl ring also plays a crucial role, with its substitution pattern significantly influencing activity.

Impact of Substituent Modifications on Molecular Interaction Profiles

The strategic modification of substituents on the phenyl ring of the this compound scaffold has a profound impact on the molecular interaction profiles and, consequently, the biological activity of the resulting analogues.

Research has shown that the introduction of a hydroxyl group at the meta-position of the phenyl ring, as seen in the parent compound, is a key determinant of activity. Further exploration into the role of this hydroxyl group and the length of alkyl or alkoxy chains has revealed that these modifications can significantly modulate the compound's growth inhibitory effects. ulaval.ca For example, replacing a hydroxyl group with a methoxy (B1213986) group or an alkyl group can alter the potency, with the chain length of the substituent being a critical variable. ulaval.ca Studies have indicated that a pentyl chain substituent can lead to optimal growth inhibitory effects. ulaval.ca

Interestingly, the introduction of certain carbonyl-containing groups can also have a significant effect. While methyl ester or methyl ketyl groups at the omega-position of a substituting chain can result in significant antiproliferative activity, the presence of omega-carboxyl, omega-ethyl esters, or omega-amides has been found to decrease both the activity and specificity towards certain targets. nih.gov

Conformational Analysis and its Influence on Interaction with Biological Targets

The three-dimensional shape, or conformation, of this compound analogues is a critical factor that governs their interaction with biological targets. The urea functionality itself imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov

The specific conformation adopted by a molecule dictates how well it can fit into the binding pocket of a target protein. Computational modeling, such as CoMFA and CoMSIA studies, has been employed to understand the structure-activity relationships that govern the interactions between N-phenyl-N'-(2-chloroethyl)ureas and their biological targets, such as the colchicine-binding site on β-tubulin. researchgate.net These models help to visualize how the non-covalent parts of the molecule bind to the target, which in turn facilitates the covalent modification by the 2-chloroethyl group. researchgate.net

The orientation of the phenyl ring and its substituents relative to the rest of the molecule is crucial for establishing key interactions within the binding site. The ability of the urea moiety to act as both a hydrogen bond donor and acceptor is also a significant factor in stabilizing the drug-target complex. nih.gov Therefore, understanding the preferred conformations of these analogues is essential for designing molecules with improved binding affinity and specificity.

Design Principles for Enhanced Target Engagement in Preclinical Models

The insights gained from SAR and conformational analysis have paved the way for the rational design of this compound analogues with enhanced target engagement in preclinical models. The primary goal is to optimize the molecule's ability to bind to its intended biological target with high affinity and specificity.

A key design principle involves the strategic placement of substituents on the phenyl ring to maximize favorable interactions within the target's binding pocket. This includes considering the size, shape, and electronic properties of the substituents. For instance, incorporating a branched alkyl chain or a halogen at the 4-position of the phenyl ring has been shown to be beneficial for cytotoxicity. researchgate.net

Another important strategy is to modulate the reactivity of the 2-chloroethyl group. While this group is essential for covalent bond formation, its reactivity needs to be carefully balanced to ensure that the molecule reaches its target before undergoing premature reactions. This can be achieved by altering the electronic properties of the phenyl ring through appropriate substitutions.

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea and its analogues, QSAR studies are crucial for predicting their potential efficacy and optimizing their structure for enhanced therapeutic activity.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. For this compound, a range of descriptors would be calculated to capture its structural features. These include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., dipole moment, partial charges), topological descriptors (describing molecular shape and branching), and quantum-chemical descriptors (e.g., HOMO-LUMO energies).

Feature selection is a critical subsequent step where the most relevant descriptors that correlate with biological activity are identified. Studies on related N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have shown that properties like hydrophilicity and the chain length of substituents on the phenyl ring are important variables influencing bioactivity. ulaval.caulaval.ca For instance, the introduction of a terminal hydroxyl group can alter biodistribution and toxicity profiles. ulaval.ca Therefore, descriptors related to hydrophobicity (e.g., LogP) and steric parameters would be essential features for building a robust QSAR model.

Table 1: Key Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Specific Descriptor Example | Relevance to this compound |

| Constitutional | Molecular Weight | Basic property influencing diffusion and transport. |

| Electronic | Partial Charges on Urea (B33335) Moiety | Governs hydrogen bonding potential and electrostatic interactions. |

| Topological | Wiener Index | Quantifies molecular branching and compactness. |

| Quantum-Chemical | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and hydrophobic interactions with a target. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | The urea and hydroxyl groups are key H-bonding sites. |

| Steric | Molar Refractivity | Describes molecular volume and polarizability. |

Once relevant descriptors are selected, a mathematical model is developed to correlate them with a measured biological endpoint, such as the 50% growth inhibition concentration (GI₅₀). Research on analogous CEUs has demonstrated that modifying the substituents on the phenyl ring significantly impacts their antineoplastic activity. ulaval.caulaval.ca For example, studies on N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas revealed that a pentyl chain length was optimal for potent growth inhibition. ulaval.ca

A QSAR model for this compound would use such data to generate an equation predicting the activity of newly designed molecules. This allows for the virtual screening of numerous potential derivatives, prioritizing the synthesis and testing of only the most promising candidates, thereby saving significant time and resources in the drug discovery pipeline.

Molecular Docking and Binding Site Analysis for this compound

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com For this compound, studies on its analogues suggest that β-tubulin is a primary biological target. ulaval.canih.gov Specifically, these compounds are thought to exert their antimitotic effects by interacting with the colchicine-binding site on β-tubulin. nih.gov

Docking simulations place the this compound molecule into the colchicine-binding pocket of β-tubulin and calculate a scoring function to estimate its binding affinity. The analysis focuses on identifying key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The urea moiety and the 3-hydroxyl group are prime candidates for forming hydrogen bonds with polar amino acid residues in the active site. The phenyl ring can engage in hydrophobic and potential Cl-π interactions with nonpolar residues. nih.gov

Active site mapping involves analyzing the topology and chemical environment of the binding pocket to understand how the ligand fits. The colchicine-binding site on tubulin is a well-characterized pocket. Docking studies would reveal the optimal conformation (or "pose") of this compound within this site. It is hypothesized that the 3-hydroxyphenyl ring occupies one region of the pocket, while the reactive chloroethyl group is positioned near key residues for alkylation.

Molecular docking studies on other inhibitors of the colchicine (B1669291) site have identified several key amino acid residues involved in binding, including Cys241, Leu248, Ala250, Lys254, and Lys352. semanticscholar.org A docking simulation of this compound would predict its specific interactions with these and other residues, providing a detailed three-dimensional model of its binding mode.

Table 2: Predicted Interactions of this compound in the Tubulin Colchicine Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue(s) |

| Urea Moiety (-NH-CO-NH-) | Hydrogen Bonds | Asn258, Lys254, Ala250 semanticscholar.orgmdpi.com |

| 3-Hydroxyphenyl Group | Hydrogen Bond (from -OH), Hydrophobic Interaction (from ring) | Thr276, Pro274, Leu248 semanticscholar.orgnih.gov |

| Phenyl Ring | Hydrophobic, π-π Stacking | Leu248, Ala250, Val315 semanticscholar.org |

| 2-Chloroethyl Group (-CH₂CH₂Cl) | Covalent Alkylation, Hydrophobic | Cys241, Lys352 ulaval.casemanticscholar.org |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are employed to assess the conformational stability of this compound and the dynamics of its interaction with its target. nih.gov

An MD simulation would typically start with the best-docked pose of the compound in the tubulin binding site. The system is then solvated with water molecules and ions to mimic physiological conditions. nih.govacs.org The simulation calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds to microseconds. acs.org This allows for the observation of the stability of the binding pose; a stable interaction is often characterized by a low root-mean-square deviation (RMSD) of the ligand from its initial docked position. mdpi.comnih.gov Furthermore, MD can reveal the flexibility of the ligand, the role of specific water molecules in mediating interactions, and the subtle conformational changes in the protein upon ligand binding, providing a much deeper understanding of the interaction dynamics than docking alone. nih.gov

Cheminformatics and Bioinformatic Approaches for Compound Library Design and Virtual Screening

The discovery and optimization of this compound and its analogs as potential therapeutic agents have been significantly advanced through the application of computational chemistry, particularly cheminformatics and bioinformatics. These approaches enable the rational design of compound libraries and the efficient identification of promising lead candidates through virtual screening, thereby accelerating the drug discovery process. The primary molecular target for this class of compounds is β-tubulin, and computational models have been instrumental in elucidating the structure-activity relationships (SAR) governing their interaction with the colchicine-binding site.

Cheminformatics and bioinformatic strategies are pivotal in designing focused compound libraries based on the N-phenyl-N'-(2-chloroethyl)urea (CEU) scaffold. nih.gov These libraries are collections of molecules with systematic variations to explore the chemical space around a core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The design process often begins with the analysis of known active compounds, such as this compound, to identify key pharmacophoric features.

Pharmacophore modeling is a central technique used to define the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov For tubulin inhibitors, these models typically include features like hydrogen-bond acceptors and donors, aromatic rings, and hydrophobic regions that are crucial for binding to the colchicine site. researchgate.netnih.gov By generating and validating pharmacophore models based on a set of known active and inactive CEU analogs, researchers can create a virtual template to screen large compound databases for molecules that fit the model. researchgate.netnih.govresearchgate.net

Virtual screening is a computational technique that allows for the rapid assessment of large libraries of chemical compounds to identify those most likely to bind to a drug target. nih.govresearchgate.netnih.gov This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. For CEU derivatives, both ligand-based and structure-based virtual screening approaches are employed.

Ligand-based virtual screening relies on the knowledge of known active molecules. A validated pharmacophore model, derived from active compounds like this compound and its analogs, can be used to search virtual libraries for compounds with similar features. researchgate.netnih.govudec.cl

Structure-based virtual screening utilizes the three-dimensional structure of the target protein, in this case, β-tubulin. nih.gov Molecular docking simulations are performed to predict how well different compounds from a virtual library can bind to the colchicine-binding site. nih.govresearchgate.netnih.gov These simulations calculate a scoring function to estimate the binding affinity, allowing for the ranking of compounds for further investigation. nih.gov Computational studies have explored the covalent binding mechanism of CEUs to residues within the colchicine-binding site, providing critical information for the design of more effective inhibitors. researchgate.netulaval.ca

Quantitative Structure-Activity Relationship (QSAR) studies are another key computational tool. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of CEU derivatives to build predictive models. researchgate.netsemanticscholar.orgpharmacophorejournal.com These models correlate the 3D structural and electronic properties of the molecules with their biological activity, offering insights into the structural modifications that could lead to enhanced potency. researchgate.net

The integration of these computational approaches facilitates a cyclical process of drug design. The insights gained from pharmacophore modeling, virtual screening, and QSAR studies guide the design of new libraries of this compound analogs with predicted improved activity. These new compounds are then synthesized and biologically evaluated, and the results are fed back into the computational models to refine and improve their predictive power.

Table of Research Findings from Computational Studies

| Computational Method | Focus of Study | Key Findings | Reference(s) |

| Pharmacophore Modeling | Identification of key features for tubulin inhibition. | Successful models typically include hydrogen-bond acceptors, a hydrogen-bond donor, a hydrophobic feature, and an aromatic ring. These models are effective in identifying novel tubulin inhibitors from databases. | researchgate.netnih.gov |

| Virtual Screening | Discovery of new tubulin inhibitors targeting the colchicine site. | Led to the identification of novel, diverse chemical scaffolds with inhibitory activity against tubulin polymerization. Hit rates can be significantly improved by combining multiple computational models. | udec.clnih.gov |

| Molecular Docking | Elucidation of binding modes of CEU derivatives in the colchicine-binding site of β-tubulin. | Confirmed the covalent binding of the chloroethylurea moiety to key amino acid residues, such as Glu198. Provided a structural basis for the observed structure-activity relationships. | researchgate.netnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Understanding the structure-activity relationships of CEU analogs. | Generated predictive models that highlight the importance of steric and electrostatic fields for biological activity. These models guide the design of more potent analogs. | researchgate.net |

Analytical and Preclinical Research Methodologies

Spectroscopic and Chromatographic Methods for Compound Characterization and Research Analysis

Spectroscopic and chromatographic techniques are indispensable tools in the chemical analysis of N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea, providing critical data on its structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of synthesized N-aryl-N'-(2-chloroethyl)ureas. Both ¹H and ¹³C NMR are employed to verify the molecular structure. For instance, in the analysis of the related compound 1,3-Bis(2-chloroethyl)urea, ¹H NMR shows a characteristic triplet for the protons of the -CH₂Cl group at approximately 3.45 ppm and a singlet for the -NH- protons around 6.12 ppm. Quantitative ¹H-NMR procedures have also been developed for urea (B33335) and its derivatives, often using an internal standard for accurate measurement. nih.gov Advanced 2D NMR techniques, such as COSY and NOESY, can be utilized for more complex structural assignments and conformational analysis in solution. researchgate.net In functional studies, NMR analysis has been used to observe metabolic changes in cells treated with related compounds, such as an increase in mobile lipids, which is indicative of apoptosis. nih.gov

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|

| ~3.45 ppm | Triplet | ~6.2 Hz | -CH₂Cl |

| ~6.12 ppm | Singlet | - | -NH- |

Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and confirming its elemental composition. The presence of a chlorine atom in the molecule results in a characteristic isotopic pattern in the mass spectrum, owing to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. For the analogous compound 1,3-Bis(2-chloroethyl)urea, which contains two chlorine atoms, this isotopic signature is even more pronounced. Electron ionization mass spectrometry can reveal fragmentation patterns that help in structural confirmation. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, allowing for the separation of the compound from a mixture before it is introduced into the mass spectrometer for analysis. researchgate.net

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key MS Data Point |

|---|---|---|---|

| 1,3-Bis(2-chloroethyl)urea | C₅H₁₀Cl₂N₂O | 185.05 | Characteristic isotopic pattern due to two Cl atoms. |

| N-Nitrosotris-(2-chloroethyl)urea | C₇H₁₂Cl₃N₃O₂ | 276.55 | Isotopic pattern reflects three Cl atoms. scbt.com |

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantification in research samples. nih.gov Reversed-phase HPLC methods are commonly developed using a C18 column. researchgate.netresearchgate.netgoogle.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, sometimes with an acid modifier like formic acid to improve peak shape. researchgate.netgoogle.com Detection is usually performed using an ultraviolet (UV) detector. nih.gov These methods are validated for specificity, linearity, accuracy, and precision to ensure they are robust and reliable for quantifying the compound in various matrices, including biological samples. nih.govresearchgate.net

| Parameter | Description | Common Examples |

|---|---|---|

| Column | Stationary Phase | ODS C18 (250 x 4.6 mm, 5 µm). researchgate.netgoogle.com |

| Mobile Phase | Eluent used for separation | Acetonitrile/Water or Methanol/Water gradients. researchgate.netgoogle.comsielc.com |

| Detection | Method for visualizing the compound | UV Detector (e.g., at 200 nm). sielc.com |

| Mode | Chromatographic principle | Reversed-Phase. google.com |

In vitro Cell Culture Models for Mechanistic Elucidation

In vitro studies using cultured cancer cells are fundamental to understanding the biological effects and molecular mechanisms of N-aryl-N'-(2-chloroethyl)urea compounds.

The selection of specific human cancer cell lines is a critical first step in evaluating the potential of compounds like this compound. The choice of cell line is typically driven by the research hypothesis and the desire to model a particular type of cancer. For example, research on related N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has utilized a panel of cell lines to assess broad anticancer activity. ulaval.ca These have included human colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7) cells. ulaval.caulaval.ca Other studies have focused on specific cancer types, such as the MDA-MB-231 human breast cancer cell line to investigate effects on the cytoskeleton, or the CT-26 murine colon carcinoma cell line to profile antitumoral activity. nih.govnih.gov The use of primary cell cultures, such as fetal hamster lung cells, has also been reported for investigating the genotoxicity of related chloroethyl-containing compounds. nih.gov

| Cell Line | Cancer Type | Research Focus |

|---|---|---|

| HT-29 | Human Colon Carcinoma | Growth inhibition studies. ulaval.caulaval.ca |

| M21 | Human Skin Melanoma | Growth inhibition studies. ulaval.caulaval.ca |

| MCF-7 | Human Breast Carcinoma | Growth inhibition studies. ulaval.caulaval.ca |

| MDA-MB-231 | Human Breast Carcinoma | Effects on tubulin and vimentin (B1176767) synthesis. nih.gov |

| CT-26 | Murine Colon Carcinoma | In vitro and in vivo antitumoral activity profiling. nih.gov |

A variety of cell-based assays are employed to dissect the molecular and cellular responses to treatment with N-aryl-N'-(2-chloroethyl)urea compounds. Growth inhibition assays, such as those standardized by the National Cancer Institute (NCI), are used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀). ulaval.ca To investigate the mechanism of action, researchers have confirmed that CEUs act as monoalkylating agents that covalently bind to β-tubulin. ulaval.caulaval.ca This binding can be detected using techniques like an electrophoretic mobility shift assay, where the alkylated protein migrates differently on a gel. nih.govulaval.ca Furthermore, the impact of these compounds on cell cycle progression is often analyzed by flow cytometry, which can reveal cell cycle arrest, for instance, in the G2/M phase. nih.govulaval.ca Studies on related compounds have also measured the synthesis of specific proteins like tubulin and vimentin and the accumulation of their corresponding mRNAs to understand how these agents alter the cytoskeleton. nih.gov

| Assay Type | Purpose | Key Finding for Related Compounds |

|---|---|---|

| Growth Inhibition (GI₅₀) Assay | To measure cytotoxicity. | Potent activity on numerous cancer cell lines. ulaval.caulaval.ca |

| Electrophoretic Mobility Shift Assay | To detect protein alkylation. | Demonstrated covalent binding to β-tubulin. nih.govulaval.ca |

| Flow Cytometry | To analyze cell cycle distribution. | Induction of G2/M phase cell cycle arrest. nih.govulaval.ca |

| Protein/mRNA Analysis | To study effects on gene and protein expression. | Alteration of tubulin and vimentin synthesis. nih.gov |

Biochemical Assays for Target Interaction Studies

Biochemical assays are fundamental in elucidating the mechanism of action of bioactive compounds. For this compound and its analogues, these assays are crucial for identifying molecular targets and quantifying the compound's effect on them.

Protein Binding and Alkylation Assays (e.g., SDS-PAGE, Competition Assays)

The N-phenyl-N'-(2-chloroethyl)urea (CEU) class of compounds, to which this compound belongs, is known to exert biological effects through covalent interactions with protein targets. Assays that demonstrate this binding are therefore critical.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. In the context of CEUs, SDS-PAGE is employed to provide evidence of covalent binding to target proteins, such as β-tubulin. When a CEU analogue binds covalently to β-tubulin, it forms a stable adduct. This complex can be visualized on an SDS-PAGE gel, often showing a band shift or a change in protein mobility compared to the unbound protein. Studies on various CEU derivatives have utilized SDS-PAGE to confirm that these compounds covalently bind to the colchicine-binding site of β-tubulin. whiterose.ac.ukselvita.com This covalent modification is a key aspect of their mechanism of action, leading to the disruption of microtubule dynamics. whiterose.ac.ukiaanalysis.com

Competition Assays are used to determine if a compound binds to a specific site on a target protein. In these experiments, the ability of the test compound, such as this compound, to compete with a known ligand (often radiolabeled or fluorescent) for the same binding site is measured. For CEUs, competition assays with colchicine (B1669291), a well-known tubulin-binding agent, have been instrumental. By demonstrating that CEU derivatives can displace colchicine from its binding site on β-tubulin, researchers have confirmed that this is the primary target site. whiterose.ac.uk These assays, combined with SDS-PAGE, provide strong evidence for the specific and covalent nature of the interaction between CEUs and tubulin. whiterose.ac.ukselvita.com

Enzyme Activity Modulation Assays

The urea functional group is present in numerous compounds that are known to modulate the activity of various enzymes. tainstruments.com Therefore, it is pertinent to investigate whether this compound can alter the function of specific enzymes.

Enzyme inhibition or activation assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. For instance, urea derivatives have been widely studied as inhibitors of enzymes like urease. nih.govnih.govnih.gov An assay to test for urease inhibition would typically involve incubating the enzyme with its substrate, urea, in the presence and absence of the test compound. The rate of urea hydrolysis would then be measured, often by detecting the production of ammonia (B1221849). nih.gov

Furthermore, some N-phenyl-N'-(2-chloroethyl)ureas have been found to inhibit the nuclear translocation of thioredoxin-1, a key protein involved in cellular redox signaling. springernature.com An assay to study this would involve treating cells with the compound and then using techniques like immunocytochemistry to observe the intracellular location of thioredoxin-1. A reduction in the nuclear localization of the protein compared to untreated cells would indicate an inhibitory effect. springernature.com While specific data on this compound's effect on enzyme activity is not broadly published, its structural similarity to other active urea compounds suggests that such assays are a critical part of its preclinical evaluation.

| Compound Analogue | Target | Assay Type | Observed Effect |

| N-phenyl-N'-(2-chloroethyl)urea (CEU) Analogues | β-tubulin | SDS-PAGE, Competition Assay | Covalent binding to colchicine site confirmed. whiterose.ac.ukselvita.com |

| N-phenyl-N'-(2-chloroethyl)ureas (CEUs) | Thioredoxin-1 | Immunocytochemistry | Inhibition of nuclear translocation. springernature.com |

| Various Urea Derivatives | Urease | Enzyme Inhibition Assay | Inhibition of urea hydrolysis. nih.govnih.gov |

Advanced Biophysical Techniques for Molecular Characterization of Interactions

To gain a deeper, quantitative understanding of the binding event between a ligand and its target, advanced biophysical techniques are employed. These methods provide data on the kinetics and thermodynamics of the interaction, which are invaluable for structure-activity relationship studies.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. numberanalytics.comnih.gov The method involves immobilizing one interacting partner (the ligand, e.g., a target protein like tubulin) onto a sensor chip surface. The other partner (the analyte, e.g., this compound) is then flowed over the surface in a continuous stream. indianchemicalsociety.com

Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov This change is recorded in a sensorgram, a plot of response units versus time.

From the sensorgram, several key kinetic parameters can be determined:

Association rate constant (k_a): Describes the rate at which the analyte binds to the immobilized ligand.

Dissociation rate constant (k_d): Describes the rate at which the complex breaks apart.

Equilibrium dissociation constant (K_D): Calculated as the ratio of k_d/k_a, it reflects the affinity of the interaction. A lower K_D value indicates a stronger binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. nih.govspringernature.com It is considered the gold standard for characterizing the thermodynamics of protein-ligand interactions because it provides a complete thermodynamic profile in a single experiment. selvita.comnih.gov

In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small aliquots into a sample cell containing the target protein (e.g., tubulin) at a constant temperature. whiterose.ac.uk The instrument measures the minute amounts of heat released (exothermic reaction) or absorbed (endothermic reaction) as the binding occurs. numberanalytics.com

The data obtained from an ITC experiment allows for the direct determination of:

Binding Affinity (K_a or K_D): A measure of the strength of the interaction.

Binding Stoichiometry (n): The ratio of ligand to protein in the complex.

Enthalpy Change (ΔH): The heat released or absorbed upon binding, providing insight into the changes in bonding (e.g., hydrogen bonds, van der Waals forces). whiterose.ac.uknih.gov

From these direct measurements, other key thermodynamic parameters can be calculated:

Gibbs Free Energy Change (ΔG): Related to the binding affinity (ΔG = -RTlnK_a), it indicates the spontaneity of the binding event. numberanalytics.com

Entropy Change (ΔS): Reflects the change in disorder of the system upon binding, often related to conformational changes and the displacement of water molecules. whiterose.ac.uknih.gov

ITC has been successfully used to study the binding of various ligands to tubulin and to characterize the thermodynamics of enzyme inhibition. nih.govnih.gov Applying this technique to the interaction between this compound and its target would yield crucial information about the driving forces behind the binding event (i.e., whether it is enthalpy- or entropy-driven), which is essential for rational drug design and lead optimization. indianchemicalsociety.com

| Parameter | Information Provided | Technique |

| K_D (Equilibrium Dissociation Constant) | Binding Affinity | SPR, ITC |

| k_a (Association Rate Constant) | "On-rate" of binding | SPR |

| k_d (Dissociation Rate Constant) | "Off-rate" of binding / Complex stability | SPR |

| n (Stoichiometry) | Molar ratio of ligand to protein in the complex | ITC |

| ΔH (Enthalpy Change) | Heat released/absorbed; insight into bonding forces | ITC |

| ΔS (Entropy Change) | Change in disorder; insight into conformational changes | ITC |

| ΔG (Gibbs Free Energy Change) | Spontaneity of the binding reaction | ITC |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Sustainable Chemistry for Urea (B33335) Analogues

The synthesis of urea derivatives, a cornerstone of medicinal chemistry for over a century, is undergoing a significant transformation towards greener and more efficient methodologies. nih.gov The classical approach to generating urea derivatives often involves hazardous reagents like phosgene (B1210022) or its equivalents, which react with amines to form isocyanate intermediates. nih.gov These intermediates then react with another amine to yield the final urea product. While effective, the toxicity associated with these reagents has spurred the development of safer and more sustainable alternatives. nih.gov

Future research is focused on several key areas to improve the synthesis of urea analogues:

Alternative Reagents: Developing routes that utilize less toxic starting materials is a primary goal. nih.gov Methods involving the reaction of amines with agents like diethyl carbonate or ethylene (B1197577) carbonate are being explored. nih.gov Another innovative approach uses chloroform (B151607) as a source for the carbonyl group in palladium-catalyzed reactions. researchgate.net

Green Solvents: The use of toxic solvents such as DMF is being phased out in favor of bio-alternative solvents like Cyrene. rsc.org Research has demonstrated that using Cyrene can lead to a highly efficient, waste-minimizing protocol for synthesizing ureas, significantly increasing molar efficiency compared to industrial standards. rsc.org

Catalysis: The investigation of novel catalysts is crucial. Palladium-catalyzed domino reactions have been developed to synthesize ureas from aryl iodides, sodium azide, and chloroform in water, proceeding through sequential carbonylation, Curtius rearrangement, and nucleophilic addition. researchgate.net Other approaches involve the use of basic catalysts like ammonium (B1175870) molybdate (B1676688) in reactions of phthalic anhydride (B1165640) with urea. mdpi.com

Energy Efficiency: The concept of "green urea" synthesis, while primarily focused on agricultural applications, introduces principles that could be adapted for pharmaceutical production. rsc.org This involves strategies like using captured carbon dioxide and green ammonia (B1221849), which could inspire more sustainable pathways for producing the chemical building blocks of complex urea derivatives. rsc.org The electrochemical oxidation of urea is also being studied as a more energy-efficient alternative to conventional reactions. nih.gov

| Synthetic Approach | Key Features | Reagents/Catalysts | Sustainability Aspect | Source(s) |

| Classical Synthesis | Forms isocyanate intermediate. | Phosgene or triphosgene (B27547), amines. | Traditional method with hazardous reagents. | nih.gov |

| Palladium-Catalyzed Domino Reaction | Sequential carbonylation, Curtius rearrangement, and nucleophilic addition in water. | Aryl iodides, sodium azide, chloroform, Pd/C catalyst. | Uses a convenient and safer alternative to CO gas. | researchgate.net |

| Green Solvent Synthesis | Eliminates the use of toxic solvents like DMF. | Isocyanates, secondary amines, Cyrene. | Utilizes a bio-available solvent, minimizes waste. | rsc.org |

| Alternative Carbonyl Sources | Avoids phosgene by using alternative carbonate esters. | Amines, diethyl carbonate, ethylene carbonate. | Employs less toxic reagents. | nih.gov |

| Electrochemical Synthesis | Couples hydrogen evolution with urea oxidation. | Urea, nickel-based catalysts. | Reduces energy consumption compared to water electrolysis. | nih.gov |

Elucidation of Undiscovered Molecular Targets and Interaction Mechanisms for N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea

The biological activity of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has been predominantly linked to their interaction with tubulin. ulaval.ca These compounds act as protein monoalkylating agents, covalently binding to an amino acid near the colchicine-binding site on β-tubulin. ulaval.caresearchgate.net This interaction disrupts microtubule dynamics, which are essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. ulaval.caevitachem.comnih.govnih.gov The reactive N'-(2-chloroethyl)urea moiety is crucial for this covalent attachment. ulaval.caevitachem.com

While tubulin is a well-established target, the vast complexity of the cellular proteome suggests that this compound and its analogues may interact with other, as-yet-undiscovered molecular targets. The pursuit of these alternative targets is a critical future research direction.

Potential Avenues for Target Discovery:

Kinase Inhibition: The urea scaffold is a common feature in many kinase inhibitors. nih.gov For instance, the drug sorafenib (B1663141) contains a urea moiety that is key to its binding within the ATP pocket of oncogenic kinases like VEGFR-2. nih.govnih.gov Docking studies have suggested that other aryl ureas can also bind to the kinase domain of VEGFR-2. nih.gov It is plausible that this compound could possess inhibitory activity against certain kinases, an avenue that warrants investigation.

Exploring Structural Analogues: The synthesis and biological evaluation of a wide array of CEU analogues have revealed that structural modifications significantly impact activity. ulaval.caresearchgate.netulaval.ca Analyzing the activity profiles of analogues that are less potent against tubulin but still exhibit cytotoxicity could provide clues to alternative mechanisms and targets. For example, some chloroacetylurea analogues show antiproliferative activity through mechanisms unrelated to the acylation of β-tubulin. researchgate.net

The chloroethyl group facilitates covalent binding to nucleophilic sites on proteins or even DNA, which can disrupt a variety of normal cellular functions. evitachem.com Elucidating the full spectrum of these interactions will provide a more comprehensive understanding of the compound's mechanism of action and may open new therapeutic possibilities.

Advanced Computational Approaches for Predictive Modeling and De Novo Design

The integration of advanced computational methods with traditional medicinal chemistry is revolutionizing drug discovery. mdpi.comnih.gov For urea-based compounds like this compound, these approaches offer powerful tools for predicting properties, understanding interactions, and designing novel molecules with enhanced efficacy and specificity. nih.gov

Predictive Modeling: Computational fluid dynamics (CFD) and finite volume methods (FVM) have been used to model the behavior of urea-water solutions, particularly their decomposition at high temperatures in applications like selective catalytic reduction (SCR) systems. mdpi.comresearchgate.net While the context is different, the underlying principles of modeling urea's chemical kinetics can be adapted to simulate its stability and reactivity in biological environments. By creating mathematical models that describe the compound's interactions and behavior, researchers can predict its activity and potential modifications. mdpi.com

De Novo Design: De novo design involves creating entirely new molecules or protein scaffolds from scratch using computational algorithms. nih.govbiorxiv.org This approach is moving beyond theoretical exercises to practical applications. For instance, hybrid machine learning and atomistic modeling strategies are now capable of designing de novo enzymes with activities that rival naturally occurring ones. biorxiv.org In the context of this compound, de novo design could be used to:

Optimize the Scaffold: Design novel urea-based scaffolds that maintain the key pharmacophoric features for tubulin binding while improving properties like solubility or cell permeability.

Target New Proteins: Use the known structure of other therapeutically relevant proteins to design specific urea derivatives that bind to them. This involves creating molecules that are shape and chemically complementary to the target's binding site. youtube.com

Generate Focused Libraries: Computationally design a focused library of analogues for synthesis and testing, prioritizing compounds with the highest predicted activity and best drug-like properties. This is more efficient than traditional, large-scale screening.

| Computational Technique | Application in Urea Derivative Research | Potential Outcome | Source(s) |

| Molecular Docking | Simulating the binding of urea scaffolds to target proteins like VEGFR-2 or tubulin. | Predicting binding affinity and orientation; guiding rational drug design. | nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of CEU analogues with their biological activity. | Developing predictive models to estimate the potency of new designs. | researchgate.net |

| Finite Volume Method (FVM) | Modeling the kinetics and decomposition of urea. | Understanding compound stability and reactivity under physiological conditions. | mdpi.com |

| De Novo Design / Machine Learning | Generating novel protein scaffolds or small molecules with desired functions. | Creating new, highly potent and specific urea-based drug candidates. | nih.govbiorxiv.orgyoutube.com |

| Agent-Based Modeling | Simulating the behavior of individual molecules and their interactions within a system. | Gaining insights into the systemic effects and emergent properties of the drug. | mdpi.com |

Development of Research Probes and Chemical Tools based on this compound Scaffold

The N-phenyl-N'-(2-chloroethyl)urea (CEU) scaffold is not only a promising template for therapeutic agents but also a versatile foundation for creating chemical probes and tools to explore complex biological processes. ulaval.ca By systematically modifying the core structure, researchers can develop molecules designed to answer specific biological questions.

Probing Structure-Activity Relationships (SAR): Extensive research has already been conducted to understand the SAR of CEU derivatives. researchgate.net Studies have systematically altered the phenyl ring with various substituents to determine how these changes affect cytotoxicity and tubulin binding. ulaval.caulaval.ca For example, the introduction of ω-hydroxyalkyl groups on the phenyl ring produced highly potent analogues, highlighting the importance of this substitution for activity. ulaval.caulaval.ca Future work could involve creating analogues with more diverse functional groups to further map the chemical space around the tubulin binding site.

Probes for Target Identification and Validation: The development of "clickable" or "taggable" versions of this compound represents a significant future direction. By incorporating a bioorthogonal handle, such as an alkyne or azide, into a part of the molecule that does not disrupt its primary binding activity, researchers can create powerful chemical probes. These probes could be used in pull-down or activity-based protein profiling (ABPP) experiments to:

Confirm and study the interaction with β-tubulin in a complex cellular lysate.

Identify other potential binding partners and off-targets throughout the proteome, validating findings from computational or proteomic screens.

Fluorescent Probes: Synthesizing fluorescently labeled analogues of this compound would enable direct visualization of the compound's subcellular localization and dynamics using advanced microscopy techniques. This could provide valuable information on how the compound enters cells, where it accumulates, and how it interacts with the microtubule network in real-time.

The development of these specialized chemical tools from the core scaffold will be instrumental in dissecting the compound's complete mechanism of action and uncovering new biological functions. nih.gov

Q & A

Q. What are the common synthetic routes for N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 2-chloroethyl isocyanate with 3-hydroxyphenylamine under controlled conditions. Key steps include:

- Solvent Selection : Inert solvents like dichloromethane or toluene are used to stabilize reactive intermediates .

- Base Addition : Triethylamine neutralizes HCl byproducts, improving reaction efficiency .

- Temperature Control : Reflux conditions (~110°C in toluene) enhance reaction rates but require careful monitoring to avoid side reactions (e.g., hydrolysis of the chloroethyl group) .

Example Protocol:

Dissolve 3-hydroxyphenylamine (1.0 eq) in anhydrous toluene.

Add 2-chloroethyl isocyanate (1.1 eq) dropwise under nitrogen.

Introduce triethylamine (1.2 eq) and reflux for 12–16 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield Optimization Table:

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 25°C | 55–60 |

| Toluene | Triethylamine | 110°C | 70–75 |

| DMF | Pyridine | 80°C | 40–45 |

Q. How is this compound characterized post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.2 ppm), urea NH (δ 8.3–9.1 ppm), and chloroethyl CH2 (δ 3.6–3.8 ppm) .

- IR : Urea carbonyl (C=O) stretch at ~1650–1700 cm and hydroxyl (O-H) at ~3200 cm .

- Chromatography : HPLC (C18 column, acetonitrile/water) confirms purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Discrepancies in biological data (e.g., IC50 variability) arise from: